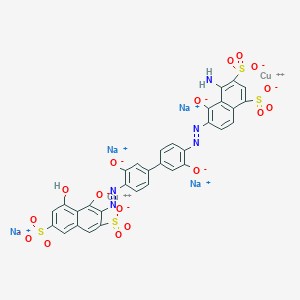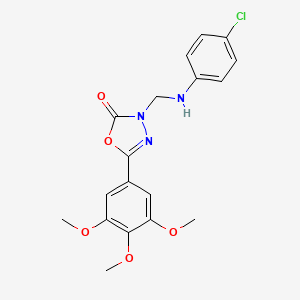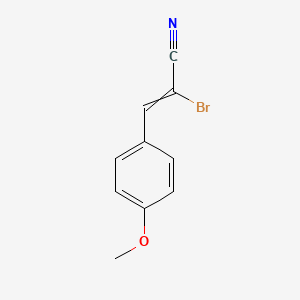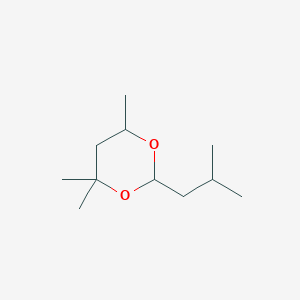
Dimethyl 1,2,3,4,7-trithiadiazepine-5,6-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 1,2,3,4,7-trithiadiazepine-5,6-dicarboxylate is a heterocyclic compound characterized by the presence of sulfur and nitrogen atoms within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1,2,3,4,7-trithiadiazepine-5,6-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a dithioamide with a diazocarbonyl compound in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at temperatures ranging from 50°C to 100°C to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 1,2,3,4,7-trithiadiazepine-5,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Applications De Recherche Scientifique
Dimethyl 1,2,3,4,7-trithiadiazepine-5,6-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable ring structures.
Mécanisme D'action
The mechanism by which Dimethyl 1,2,3,4,7-trithiadiazepine-5,6-dicarboxylate exerts its effects involves interactions with various molecular targets. The sulfur and nitrogen atoms in the ring structure can participate in coordination with metal ions, influencing enzymatic activities and cellular processes. Additionally, the compound can undergo redox reactions, affecting oxidative stress pathways and cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate: Known for its reactivity in Diels-Alder reactions.
Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate: Used in bioorthogonal chemistry for labeling and imaging applications.
Uniqueness
Dimethyl 1,2,3,4,7-trithiadiazepine-5,6-dicarboxylate is unique due to the presence of three sulfur atoms in its ring structure, which imparts distinct chemical reactivity and potential for forming stable complexes with metal ions. This sets it apart from other similar compounds and expands its range of applications in various scientific fields.
Propriétés
Numéro CAS |
72234-57-2 |
|---|---|
Formule moléculaire |
C6H6N2O4S3 |
Poids moléculaire |
266.3 g/mol |
Nom IUPAC |
dimethyl 1,2,3,4,7-trithiadiazepine-5,6-dicarboxylate |
InChI |
InChI=1S/C6H6N2O4S3/c1-11-5(9)3-4(6(10)12-2)8-14-15-13-7-3/h1-2H3 |
Clé InChI |
ZXOXUWREBDXVFQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NSSSN=C1C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(4-nitrophenyl)carbamoyl]benzoic Acid](/img/structure/B14463140.png)

![Hexadecanamide, N-[3-[(2-hydroxyethyl)methyloxidoamino]propyl]-](/img/structure/B14463143.png)
![N-(4-{[(3-Chlorophenyl)carbamoyl]amino}benzoyl)glycine](/img/structure/B14463154.png)
![N-[6-(2-Ethoxyethoxy)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine](/img/structure/B14463158.png)






